i-Inositol-d1
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Overview
Description
i-Inositol-d1 is a stereoisomer of inositol, a cyclic polyol with six hydroxyl groups. Inositol and its derivatives play crucial roles in various biological processes, including cell signaling, osmoregulation, and membrane formation . This compound, like other inositol isomers, is involved in numerous biochemical pathways and is essential for the proper functioning of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of i-Inositol-d1 typically involves the cyclization of glucose-6-phosphate to myo-inositol-3-phosphate, followed by dephosphorylation to yield free inositol . This process requires the enzymes myo-inositol-3-phosphate synthase and inositol monophosphatase .
Industrial Production Methods
Industrial production of inositol, including this compound, often employs recombinant Escherichia coli strains engineered to produce inositol from glucose . This method involves optimizing the expression of key enzymes and regulating carbon flux to achieve high yields . Another approach uses enzymatic catalysis with starch and cellulose as substrates, converting them to inositol through a multi-enzyme reaction system .
Chemical Reactions Analysis
Types of Reactions
i-Inositol-d1 undergoes various chemical reactions, including:
Oxidation: Inositol can be oxidized to form inositol phosphates, which are important signaling molecules.
Reduction: Reduction reactions can convert inositol derivatives into different stereoisomers.
Substitution: Inositol can undergo substitution reactions to form phosphoinositides, which are crucial for cell membrane integrity and signaling.
Common Reagents and Conditions
Common reagents used in these reactions include NAD+ for oxidation, specific reductases for reduction, and phospholipase C for substitution reactions . The conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products
The major products formed from these reactions include inositol phosphates, phosphoinositides, and various inositol stereoisomers .
Scientific Research Applications
i-Inositol-d1 has numerous applications in scientific research:
Mechanism of Action
i-Inositol-d1 exerts its effects through various molecular targets and pathways. It is involved in the phosphatidylinositol signaling pathway, where it acts as a precursor for phosphoinositides . These molecules play critical roles in cell signaling, membrane trafficking, and cytoskeletal organization . Inositol also modulates glucose uptake by promoting GLUT4 translocation to the plasma membrane .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to i-Inositol-d1 include myo-inositol, D-chiro-inositol, L-chiro-inositol, muco-inositol, scyllo-inositol, and neo-inositol . These compounds share a similar cyclic polyol structure but differ in the spatial arrangement of their hydroxyl groups .
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules . This uniqueness makes it valuable for studying the structure-function relationships of inositol derivatives and their roles in various biological processes .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3S,5R,6S)-1-deuteriocyclohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3?,4?,5-,6-/i1D/t1?,2-,3+,4+,5-,6? |
InChI Key |
CDAISMWEOUEBRE-JYFVEYRASA-N |
Isomeric SMILES |
[2H]C1([C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O |
Origin of Product |
United States |
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